3-Amino-2-(aminomethyl)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

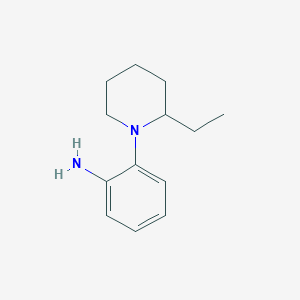

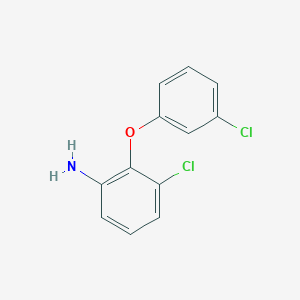

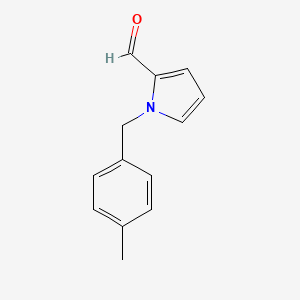

3-Amino-2-(aminomethyl)quinazolin-4(3H)-one is a quinazoline derivative . It is synthesized from anthranilic acid via the 2-methyl benzoxazin-4-one .

Synthesis Analysis

The compound is synthesized by condensation of 2-Methyl-3,1-benzoxazin-4-one with hydrazine hydrate . An efficient approach to quinazolin-4 (3 H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C9H9N3O . It has a molecular weight of 175.19 .Chemical Reactions Analysis

This compound undergoes condensation with various substituted aldehydes to afford Schiff′s bases . It also undergoes condensation reaction with hydrazine hydrate .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 149-152 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis and Analgesic Activities

Research indicates that novel derivatives of 3-amino-2-(aminomethyl)quinazolin-4(3H)-one, such as 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones, have been synthesized and evaluated for analgesic and anti-inflammatory activities. These compounds, characterized by techniques like FTIR and 1H-NMR, demonstrated significant analgesic activities when compared to standard drugs like diclofenac sodium (Sheorey, Thangathiruppathy, & Alagarsamy, 2013).

Photo-Disruptive and Molecular Docking Studies

A study synthesized 3-amino-2-methyl-quinazolin-4(3H)-ones via a microwave-assisted green process. These compounds exhibited photo-activity towards plasmid DNA under UV irradiation. Molecular docking studies suggested potential applications in photo-chemo or photodynamic therapeutics (Mikra et al., 2022).

Anticonvulsant Activity

Some studies focused on the design and synthesis of 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-one derivatives, assessing their anticonvulsant activities. These compounds, evaluated using the 6 Hz psychomotor seizure test, exhibited promising results in anticonvulsant efficacy and neurotoxicity (Kumar, Shrivastava, Pandeya, & Stables, 2011).

Antimicrobial Activities

Some derivatives of this compound have been synthesized and evaluated for antimicrobial activities. These compounds have demonstrated significant antibacterial and antifungal activities, indicating potential applications in antimicrobial therapy (Alagarsamy, Revathi, Meena, Ramaseshu, Rajasekaran, & Clerco, 2004).

Anti-inflammatory Applications

Several studies have synthesized novel derivatives of this compound and investigated them for their anti-inflammatory properties. These compounds showed significant anti-inflammatory activity with a lower ulcerogenic potential compared to traditional NSAIDs (Alagarsamy et al., 2011).

Antihypertensive Activity

A series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, derived from this compound, were synthesized and evaluated for antihypertensive activity. These compounds showed significant activity in lowering blood pressure in spontaneously hypertensive rats (Alagarsamy & Pathak, 2007).

Anti-H1 Antihistaminic Agents

Some novel derivatives of this compound were synthesized and tested for their H1-antihistaminic activity. These compounds were evaluated in vivo and showed promising results, with one compound emerging as particularly effective (Alagarsamy et al., 2012).

Eigenschaften

IUPAC Name |

3-amino-2-(aminomethyl)quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-5-8-12-7-4-2-1-3-6(7)9(14)13(8)11/h1-4H,5,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBORKCXMCTJKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)CN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)

![3-[(Benzylsulfanyl)methyl]benzoic acid](/img/structure/B1318576.png)